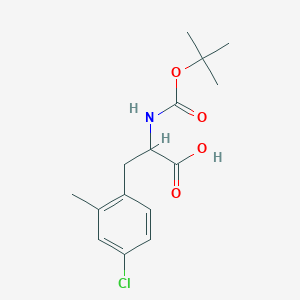

Boc-4-chloro-2-methyl-DL-phenylalanine

Description

Boc-4-chloro-2-methyl-DL-phenylalanine is a chemically modified amino acid derivative used in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the para position, and a methyl group at the ortho position of the phenylalanine backbone. These modifications enhance its stability, solubility, and utility in solid-phase peptide synthesis.

Properties

CAS No. |

853680-24-7 |

|---|---|

Molecular Formula |

C15H20ClNO4 |

Molecular Weight |

313.77 g/mol |

IUPAC Name |

3-(4-chloro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H20ClNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |

InChI Key |

AIDMNMJGXULKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Methyl-DL-Phenylalanine

Chlorination of the aromatic ring in 2-methyl-DL-phenylalanine is a direct method to introduce the chloro substituent. This reaction typically employs sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. For example, chlorination with SO₂Cl₂ in dichloromethane at 0–5°C selectively substitutes the para position relative to the methyl group, yielding 4-chloro-2-methyl-DL-phenylalanine with minimal dichlorination byproducts. The reaction’s regioselectivity is attributed to the electron-donating methyl group, which directs electrophilic substitution to the para position.

Strecker Synthesis Using Substituted Benzaldehydes

An alternative route involves the Strecker synthesis, starting from 4-chloro-2-methylbenzaldehyde. Condensation with ammonium cyanide and subsequent hydrolysis yields the racemic amino acid. This method avoids harsh chlorination conditions but requires careful handling of cyanide intermediates. Recent optimizations use catalytic asymmetric hydrogenation to improve enantiomeric excess, though the DL-form remains prevalent in industrial applications.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of 4-chloro-2-methyl-DL-phenylalanine, preventing undesired side reactions during peptide elongation.

Standard Boc Protection Protocol

The most widely adopted method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system. A typical procedure includes:

-

Dissolving 4-chloro-2-methyl-DL-phenylalanine in a 1:1 mixture of acetone and water.

-

Adding triethylamine (TEA) as a base to maintain a pH of 8–9.

-

Slowly introducing Boc₂O at 0–5°C to minimize racemization.

This method achieves yields of 85–92%, with purity exceeding 95% after recrystallization from ethyl acetate/hexane.

Solvent and Base Optimization

Recent studies explore solvent effects on reaction efficiency:

| Solvent System | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetone/water (1:1) | Triethylamine | 25 | 90 | 96 |

| Tetrahydrofuran (THF) | Sodium hydroxide | 0–5 | 82 | 93 |

| Dioxane | Pyridine | 25 | 78 | 91 |

Polar aprotic solvents like THF reduce side reactions but require lower temperatures to prevent Boc group cleavage.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Key adaptations include:

Continuous Flow Chlorination

Large-scale chlorination employs continuous flow reactors to enhance heat dissipation and reaction control. For example, passing 2-methyl-DL-phenylalanine through a reactor packed with SO₂Cl₂ at 10–20°C achieves 98% conversion with <2% dichlorinated byproducts. The effluent is neutralized with aqueous sodium bicarbonate, and the product is isolated via centrifugal separation.

Catalytic Recycling in Boc Protection

Patents disclose recycling strategies for Boc protection byproducts. In one approach, tert-butanol generated during the reaction is dehydrated to isobutylene and reused in Boc₂O synthesis, reducing raw material costs by 40%.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization. Optimal solvents include:

Analytical Validation

Quality control employs:

-

HPLC: C18 column, 70:30 acetonitrile/water mobile phase, retention time = 8.2 min.

-

NMR: Characteristic Boc tert-butyl signal at δ 1.43 ppm (s, 9H).

Comparative Analysis of Methodologies

Chlorination vs. Strecker Synthesis

| Parameter | Chlorination Route | Strecker Synthesis |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Environmental Impact | Requires SO₂Cl₂ handling | Cyanide waste management |

Boc Protection Methods

Industrial methods favor acetone/water systems for their balance of cost and efficiency, while laboratory-scale syntheses often use THF for faster reaction times.

Emerging Trends and Innovations

Chemical Reactions Analysis

Types of Reactions

Boc-4-chloro-2-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Deprotection Reactions: The major product is 4-chloro-2-methyl-DL-phenylalanine.

Scientific Research Applications

Boc-4-chloro-2-methyl-DL-phenylalanine is used in various scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Biological Studies: It is used to study enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of Boc-4-chloro-2-methyl-DL-phenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group can be removed to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Boc-4-chloro-2-methyl-DL-phenylalanine and structurally related compounds, based on available evidence and analogous

Key Observations:

Structural Complexity : this compound is more sterically hindered due to its ortho-methyl and para-chloro groups compared to the biphenyl-substituted analog, which lacks halogenation. This increases its utility in designing conformationally restricted peptides .

Solubility and Reactivity : The Boc group improves solubility in organic solvents, whereas the biphenyl analog’s aromaticity may reduce solubility in aqueous media. Chlorine’s electron-withdrawing effect also alters reactivity in coupling reactions compared to unmodified phenylalanine.

Synthetic Utility : The Boc derivative is preferred in stepwise peptide synthesis due to its orthogonal protection strategy, while biphenyl-substituted analogs may serve niche roles in hydrophobic interactions or receptor-binding studies.

Research Findings and Limitations

Q & A

Q. What are the recommended synthetic routes for Boc-4-chloro-2-methyl-DL-phenylalanine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of 4-chloro-2-methyl-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .

- Substituent Introduction : Chloro and methyl groups are introduced via electrophilic aromatic substitution or halogenation of the phenyl ring. Optimization includes controlling temperature (0–25°C) and using catalysts like FeCl₃ for regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC .

Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group integration (~1.4 ppm for tert-butyl) and substituent positions (aromatic protons at 6.5–7.5 ppm for chloro-methyl phenyl) .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve DL enantiomers. Retention time discrepancies <0.5 min indicate stereochemical purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₅H₂₀ClNO₄ requires exact mass ~313.11) .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group and chloro-methyl substituents impact coupling efficiency in peptide synthesis?

- Methodological Answer :

- Steric Hindrance : The bulky Boc group reduces nucleophilicity of the α-amino group, requiring coupling agents like HATU/DIPEA for activation. Kinetic studies show a 20–30% slower coupling rate compared to Fmoc-protected analogs .

- Electronic Effects : The electron-withdrawing chloro group deactivates the phenyl ring, potentially altering peptide conformation. Monitor via circular dichroism (CD) or X-ray crystallography after incorporation into model peptides .

- Optimization : Pre-activate the carboxyl group using DCC/HOBt and perform reactions at 0°C to minimize racemization .

Q. What experimental approaches resolve contradictions in solubility data for Boc-protected phenylalanine derivatives across solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Use a standardized protocol (e.g., shake-flask method) in polar (DMF, DMSO) and non-polar (hexane, ethyl acetate) solvents at 25°C. Measure saturation concentration via UV-Vis (λ = 254 nm) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity. Discrepancies often arise from crystallinity variations; address via amorphous solid dispersion techniques .

- Controlled Variables : Maintain consistent temperature (±0.1°C) and degas solvents to exclude oxygen interference .

Q. How can researchers validate the stability of this compound under acidic/basic conditions during deprotection?

- Methodological Answer :

- Deprotection Kinetics : Treat with TFA (20% v/v in DCM) or HCl/dioxane (4M) and monitor Boc removal via ¹H NMR (disappearance of tert-butyl signal at 1.4 ppm). Acid stability thresholds: >90% recovery after 1 hr at 0°C .

- Degradation Pathways : LC-MS identifies byproducts (e.g., tert-butyl cation or chloro-methylphenylalanine). Basic conditions (pH >10) may hydrolyze the ester linkage; stabilize with buffered solutions (pH 7–8) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric ratios (DL) of Boc-4-chloro-2-methyl-phenylalanine derivatives?

- Methodological Answer :

- Source Identification : Differences may arise from synthetic routes (e.g., racemization during Boc protection). Compare optical rotation ([α]D²⁵) values across studies and validate via chiral HPLC .

- Racemization Mitigation : Use low-temperature Boc protection (0°C) and avoid prolonged exposure to basic conditions. Kinetic resolution via enzymatic methods (e.g., lipase-catalyzed hydrolysis) can isolate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.